![molecular formula C15H24N2O3 B259636 4-[4-(2-hydroxyethyl)piperazin-1-yl]-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B259636.png)
4-[4-(2-hydroxyethyl)piperazin-1-yl]-1-oxaspiro[4.5]dec-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(2-hydroxyethyl)piperazin-1-yl]-1-oxaspiro[45]dec-3-en-2-one is a chemical compound with the molecular formula C15H24N2O3 It is known for its unique spirocyclic structure, which includes a piperazine ring and an oxaspirodecane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-hydroxyethyl)piperazin-1-yl]-1-oxaspiro[4.5]dec-3-en-2-one typically involves the reaction of piperazine derivatives with spirocyclic ketones. One common method includes the alkylation of piperazine with 2-chloroethanol, followed by cyclization with a spirocyclic ketone under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These could include the use of continuous flow reactors for the alkylation and cyclization steps, as well as advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-hydroxyethyl)piperazin-1-yl]-1-oxaspiro[4.5]dec-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
4-[4-(2-hydroxyethyl)piperazin-1-yl]-1-oxaspiro[4.5]dec-3-en-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(2-hydroxyethyl)piperazin-1-yl]-1-oxaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-[4-(2-hydroxyethyl)piperazin-1-yl]-1-oxaspiro[4.5]dec-3-en-2-one: shares structural similarities with other spirocyclic compounds and piperazine derivatives.
Spirotetramat: Another spirocyclic compound used as an insecticide.
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: A piperazine derivative with anticonvulsant activity.
Uniqueness
What sets this compound apart is its unique combination of a spirocyclic structure and a piperazine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H24N2O3 |
|---|---|
Molecular Weight |
280.36 g/mol |
IUPAC Name |
4-[4-(2-hydroxyethyl)piperazin-1-yl]-1-oxaspiro[4.5]dec-3-en-2-one |
InChI |
InChI=1S/C15H24N2O3/c18-11-10-16-6-8-17(9-7-16)13-12-14(19)20-15(13)4-2-1-3-5-15/h12,18H,1-11H2 |
InChI Key |
RUZMVQYALFOXSL-UHFFFAOYSA-N |
SMILES |
C1CCC2(CC1)C(=CC(=O)O2)N3CCN(CC3)CCO |
Canonical SMILES |
C1CCC2(CC1)C(=CC(=O)O2)N3CCN(CC3)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-bromophenyl)-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B259554.png)
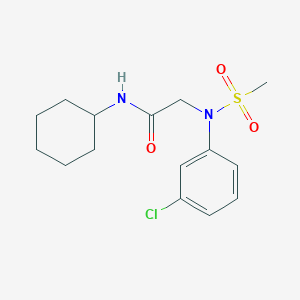

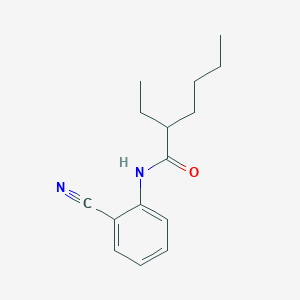
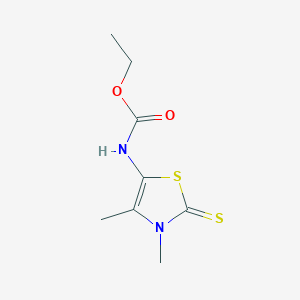
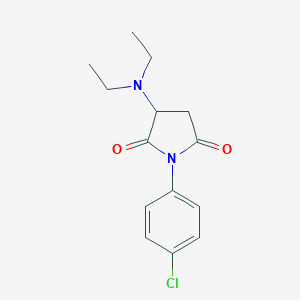
![1-[6-(2,5-Dioxopyrrolidin-1-yl)pyridin-2-yl]pyrrolidine-2,5-dione](/img/structure/B259569.png)
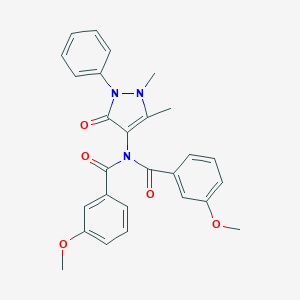

![N-[2-(methyloxy)cyclohexyl]cycloheptanamine](/img/structure/B259574.png)
![2-amino-4-(4-hydroxy-3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B259577.png)
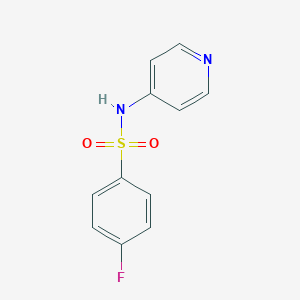

![Methyl {benzyl[(3,4-dimethoxyphenyl)sulfonyl]amino}acetate](/img/structure/B259580.png)
